3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine-2,4-dione moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where 3-methylthiophene is acylated with a suitable acyl chloride.
Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of a dihydroxy compound with urea or a similar reagent under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving piperidine or thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and thiophene moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
- 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
Uniqueness
The presence of the oxazolidine-2,4-dione moiety in 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione distinguishes it from similar compounds. This moiety can impart unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-6-9-23-13(11)2-3-14(19)17-7-4-12(5-8-17)18-15(20)10-22-16(18)21/h6,9,12H,2-5,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIVGFNJOYBHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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